![molecular formula C14H18N2O4S2 B2779880 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 1797697-16-5](/img/structure/B2779880.png)
2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile” has a molecular formula of C14H18N2O4S2. It has an average mass of 342.434 Da and a monoisotopic mass of 342.070801 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile” are not specified in the sources I found. The compound has a molecular formula of C14H18N2O4S2, an average mass of 342.434 Da, and a monoisotopic mass of 342.070801 Da .Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Medicinal Significance
Sulfonyl and sulfonamide motifs, similar to the structure of "2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile," have been extensively studied for their pharmacological properties. These compounds offer a high degree of structural diversity crucial for developing new therapeutic agents. More than 150 FDA-approved sulfur (SVI)-based drugs are currently available, demonstrating the importance of these compounds in treating various diseases with significant therapeutic power. Such diversity highlights the potential of sulfonyl benzonitriles in medicinal chemistry and drug discovery (Zhao et al., 2018).
Antioxidant Capacity and Chemical Stability
The sulfonyl group's introduction into compounds has been linked to improved antioxidant capacities and chemical stabilities. These attributes are essential for developing drugs that require resistance against oxidative degradation or for substances intended for long-term storage. Studies on related sulfonyl-based compounds have elucidated reaction pathways and degradation processes, providing insights into designing more stable and effective therapeutic agents (Ilyasov et al., 2020).
Environmental and Health Implications
Understanding the environmental stability and degradation pathways of sulfonyl and sulfonamide compounds has significant implications for their safety and efficacy as pharmaceutical agents. Research on similar compounds has provided valuable information on their environmental fate, potential for bioaccumulation, and impacts on human health. These studies are crucial for assessing the long-term effects of new drugs and for ensuring that they are safe for both patients and the environment (Liu & Avendaño, 2013).
Wirkmechanismus
Target of Action
It’s worth noting that azetidin-2-one derivatives, which are part of the compound’s structure, have been found to exhibit diversified biological and pharmacological activity . They have been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin .
Mode of Action
Azetidin-2-one derivatives have been known to interact with their targets by forming a covalent adduct with membrane-bound bacterial transpeptidases, which are required for bacterial cell-wall synthesis . This interaction leads to the inhibition of cell wall synthesis, resulting in the death of the bacteria .
Biochemical Pathways
Azetidin-2-one derivatives have been known to affect the bacterial cell wall synthesis pathway .
Pharmacokinetics
For instance, azetidin-2-one derivatives have been used in the synthesis of antibiotics like penicillin and cephalosporin, which are known to have good bioavailability .
Result of Action
Azetidin-2-one derivatives have been known to inhibit bacterial cell wall synthesis, leading to the death of the bacteria .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-11(2)10-21(17,18)13-8-16(9-13)22(19,20)14-6-4-3-5-12(14)7-15/h3-6,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSGHOGOKYBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.